N-(6-Fluoroquinolin-3-yl)prop-2-enamide
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Overview
Description
N-(6-Fluoroquinolin-3-yl)prop-2-enamide is a fluorinated quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds widely found in nature and utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Fluoroquinolin-3-yl)prop-2-enamide involves the functionalization of the quinoline ring system. One common method is the nucleophilic substitution of fluorine atoms, which can be achieved through cyclization and cycloaddition reactions . Another approach involves the displacement of halogen atoms or the diaza group, as well as direct fluorinations . The reaction conditions typically involve the use of basic media and reductive cyclization in the presence of sodium borohydride .
Industrial Production Methods
Industrial production of fluorinated quinolines, including this compound, often employs large-scale cyclocondensation and cross-coupling reactions . These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(6-Fluoroquinolin-3-yl)prop-2-enamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophilic or electrophilic reagents . The reaction conditions vary depending on the desired product but often involve basic or acidic media and specific temperature and pressure settings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce reduced quinoline derivatives .
Scientific Research Applications
N-(6-Fluoroquinolin-3-yl)prop-2-enamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(6-Fluoroquinolin-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For example, fluorinated quinolines are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is different from that of other antibiotics, making fluorinated quinolines effective against antibiotic-resistant strains .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(6-Fluoroquinolin-3-yl)prop-2-enamide include other fluorinated quinolines such as:
Fluoroquinolones: These compounds exhibit a broad spectrum of antibacterial activity and are widely used in clinical treatments.
Mefloquine: An antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine and the treatment of rheumatic arthritis and psoriasis.
Uniqueness
This compound is unique due to its specific fluorine substitution, which enhances its biological activity and provides unique properties compared to other quinoline derivatives . This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(6-fluoroquinolin-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c1-2-12(16)15-10-6-8-5-9(13)3-4-11(8)14-7-10/h2-7H,1H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSQSYNYGYWHBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CN=C2C=CC(=CC2=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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